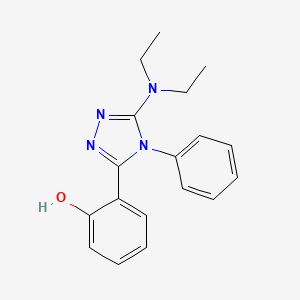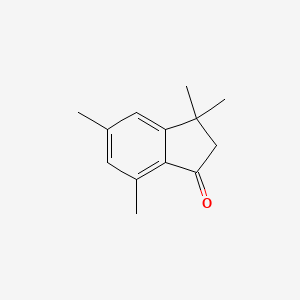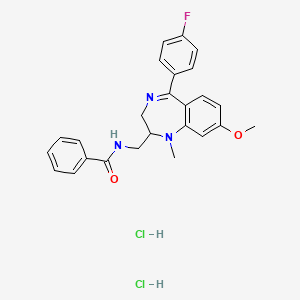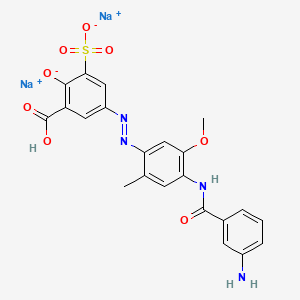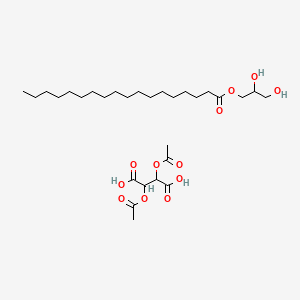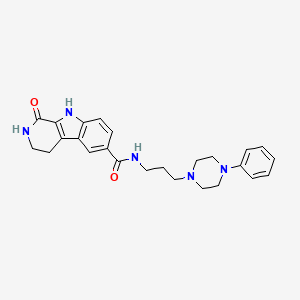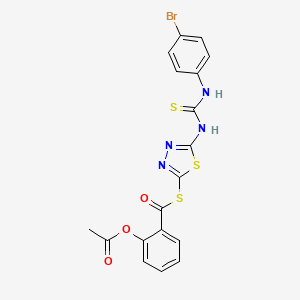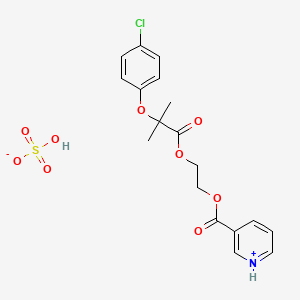
PEG-3 lauramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
PEG-3 lauramine is synthesized through the ethoxylation of lauramine. The process involves the reaction of lauramine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation determines the properties of the final product .
Análisis De Reacciones Químicas
PEG-3 lauramine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with other chemical groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Aplicaciones Científicas De Investigación
PEG-3 lauramine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction solutions.
Medicine: Utilized in pharmaceutical formulations for its solubilizing properties.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products
Mecanismo De Acción
PEG-3 lauramine exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in formulations where oil and water need to be mixed. The molecular structure of this compound, with its hydrophilic polyethylene glycol chain and hydrophobic lauric acid tail, enables it to interact with both water and oil molecules .
Comparación Con Compuestos Similares
PEG-3 lauramine can be compared with other similar compounds such as:
PEG-3 lauramide: Similar in structure but derived from lauric acid amide.
This compound oxide: An oxidized form of this compound with different properties.
PEG-3 stearamine: Derived from stearic acid and has different emulsifying properties. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in a wide range of applications
Propiedades
Número CAS |
99705-34-7 |
|---|---|
Fórmula molecular |
C18H39NO3 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2-[dodecyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20)14-17-22-18-16-21/h20-21H,2-18H2,1H3 |
Clave InChI |
DENWXVJCXRNUNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCO)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


